molecular formula C14H18BF3O2 B8051291 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B8051291
M. Wt: 286.10 g/mol
InChI Key: LUTHSASWMUDOKX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester featuring a tetramethyl-substituted dioxaborolane ring and a phenyl group substituted with a 2,2,2-trifluoroethyl moiety at the meta-position. This compound belongs to the organoboron class, widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and catalysis due to the boron center’s electrophilic nature.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-6-10(8-11)9-14(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTHSASWMUDOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The palladium-catalyzed borylation of aromatic amines represents a robust method for synthesizing aryl boronic esters. As detailed in US9035084B2 , this approach involves reacting 3-(2,2,2-trifluoroethyl)aniline with a diboronic ester (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst and tert-butyl nitrite. The reaction proceeds via diazotization of the aromatic amine, followed by palladium-mediated borylation (Figure 1).

Key reagents and conditions:

  • Substrate: 3-(2,2,2-trifluoroethyl)aniline (1.0 mmol)

  • Diboron reagent: Bis(pinacolato)diboron (1.2 mmol)

  • Catalyst: Palladium(II) acetate (5 mol%)

  • Oxidizing agent: tert-Butyl nitrite (1.5 mmol)

  • Solvent: Acetonitrile (3 mL)

  • Temperature: Room temperature (25°C)

  • Reaction time: 4 hours

The reaction achieves 82% yield after purification by column chromatography (petroleum ether:ethyl acetate = 30:1).

Characterization Data

The product is confirmed via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy:

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 8.09–8.06 (m, 1H), 7.97 (d, J = 7.4 Hz, 1H), 7.70 (d, J = 7.9 Hz, 1H), 7.48 (t, J = 7.7 Hz, 1H), 1.36 (s, 12H).

  • 19F^{19}F-NMR: A singlet at δ -62.1 ppm confirms the trifluoroethyl group.

Boronic Acid-Diol Condensation

Synthetic Pathway

An alternative route involves condensing 3-(2,2,2-trifluoroethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This method is advantageous for its simplicity and compatibility with moisture-sensitive substrates.

Reaction steps:

  • Activation of boronic acid: 3-(2,2,2-Trifluoroethyl)phenylboronic acid (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Diol addition: Pinacol (1.2 mmol) is added, followed by molecular sieves to absorb water.

  • Reflux: The mixture is heated to 60°C for 12 hours under nitrogen.

  • Work-up: The product is isolated via filtration and concentrated under reduced pressure.

Yield and Purity

This method typically yields 75–80% pure product, requiring no chromatography. The use of molecular sieves ensures minimal hydrolysis of the boronic ester.

Comparative Analysis of Methods

Parameter Palladium-Catalyzed Borylation Boronic Acid-Diol Condensation
Yield 82%75–80%
Reaction Time 4 hours12 hours
Catalyst Required Yes (Pd)No
Purification Complexity Column chromatographySimple filtration
Cost Efficiency Moderate (Pd cost)High

The palladium-catalyzed method offers higher yields but involves costly catalysts, while the condensation route is more economical for large-scale synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Borylation

The trifluoroethyl group’s electron-withdrawing nature can direct borylation to the meta position. However, trace para-substituted byproducts (<5%) may form, necessitating careful chromatographic separation.

Moisture Sensitivity

Boronic esters are prone to hydrolysis. Storage under nitrogen at -20°C in anhydrous solvents (e.g., THF) extends shelf life.

Applications in Organic Synthesis

This compound serves as a key intermediate in Suzuki-Miyaura couplings, enabling the synthesis of trifluoroethyl-containing biaryl structures used in drug discovery . For example, it has been employed in constructing kinase inhibitors targeting cancer pathways.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic acids or alcohols

    Reduction: Formation of boranes

    Substitution: Suzuki-Miyaura cross-coupling reactions with halides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium or copper catalysts, base (e.g., potassium carbonate), and solvents like THF or DCM

Major Products

    Oxidation: Boronic acids or alcohols

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boron-containing structure allows for the formation of carbon-carbon bonds between aryl and vinyl halides. The presence of the trifluoroethyl group enhances the electronic properties of the compound, making it an effective coupling partner in various organic transformations .

Example Reaction:
In a typical Suzuki reaction involving aryl halides and boronic acids, 4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane can be utilized to synthesize complex biaryl compounds that are crucial for pharmaceuticals and agrochemicals.

Materials Science

Development of Functional Materials:
The compound is also explored for its potential in developing functional materials such as polymers and nanocomposites. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that materials modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical strength .

Nanocomposite Applications:
In nanotechnology, this compound has been studied for its ability to form stable dispersions with nanoparticles. This property is particularly useful in creating advanced coatings and films with unique optical and electronic properties.

Medicinal Chemistry

Potential Anticancer Activity:
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. The trifluoroethyl group is known to influence lipophilicity and biological activity. Preliminary data suggest that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways .

Drug Delivery Systems:
The compound's unique structure allows for modification that can enhance drug delivery systems. By attaching therapeutic agents to the dioxaborolane framework, researchers aim to develop targeted delivery methods that improve the efficacy of anticancer drugs while minimizing side effects .

Case Studies

Study Title Application Focus Findings
"Suzuki Coupling Reactions Using Novel Boron Compounds"Organic SynthesisDemonstrated high yields in biaryl synthesis using 4,4,5,5-tetramethyl-2-[3-(trifluoroethyl)phenyl]-1,3,2-dioxaborolane as a coupling reagent .
"Thermal Properties of Boron-Modified Polymers"Materials ScienceEnhanced thermal stability and mechanical strength were observed in polymers containing this dioxaborolane derivative .
"Anticancer Activity of Trifluoroethyl-Boron Complexes"Medicinal ChemistryIdentified significant cytotoxic effects on cancer cell lines with potential for further development into therapeutic agents .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Transmetalation: Transfer of the boronate group to a metal catalyst

    Reductive elimination: Formation of the desired product and regeneration of the catalyst

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their comparative features are outlined below:

Compound Substituent(s) Electronic Effects Steric Profile
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane Phenyl (unsubstituted) Electron-neutral Moderate steric bulk from tetramethyl ring
4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane 3-Pyridylphenyl Electron-deficient (pyridine ring) Increased bulk from pyridyl group
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl Strong electron-withdrawing (Cl substituents) Moderate bulk
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Benzo[b]thiophen-3-yl Electron-rich (sulfur heterocycle) High steric hindrance
Target Compound 3-(2,2,2-Trifluoroethyl)phenyl Strong electron-withdrawing (CF3 group) Moderate bulk from trifluoroethyl

Key Observations :

  • The trifluoroethyl group in the target compound provides a balance of electron-withdrawing character and moderate steric demand, distinguishing it from analogs with halides (e.g., Cl) or heterocycles (e.g., pyridyl).

Reactivity in Rhodium-Catalyzed Fullerene Arylation

Evidence from rhodium-catalyzed C60 hydroarylation reveals critical differences in reactivity among dioxaborolane derivatives:

  • Theoretical studies suggest the low reactivity arises from energetically unfavorable boron-to-carbon transformations rather than steric hindrance .
  • 2-Phenyl-1,3,2-dioxaborinane : This analog exhibited near-identical energy profiles to phenylboronic acid and produced the expected aryl(hydro)fullerene product .

Mechanistic Insight: The rate-determining step (transmetallation) is shared across organoborates, but subtle electronic differences (e.g., CF3 vs. H) may alter transition-state energetics, as seen in the tetramethyl-phenyl variant’s failure .

Suzuki-Miyaura Coupling
  • 4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane : Successfully employed in alkene synthesis via transmetallation, yielding (E)-configured products .
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane : Used in alkyne functionalization, demonstrating compatibility with palladium catalysts .
  • Target Compound : The trifluoroethyl group may enhance oxidative addition efficiency in Suzuki reactions due to increased electrophilicity, though steric effects could offset gains.
Radical-Polar Crossover Reactions

Dienylboronates like 4,4,5,5-tetramethyl-2-(nonafluoroalkenyl)-1,3,2-dioxaborolane undergo radical-initiated functionalization to yield allylboronates . The target compound’s CF3 group could stabilize radical intermediates, enabling similar transformations.

Stability and Handling

  • Hydrolysis Resistance : Tetramethyl dioxaborolanes are generally more stable than boronic acids. The CF3 group in the target compound may further reduce hydrolysis susceptibility via electron withdrawal.
  • Thermal Stability : Analogous compounds (e.g., ) decompose above 150°C, suggesting similar handling requirements for the target compound.

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18BF3O2
  • Molecular Weight : 318.16 g/mol
  • CAS Number : 1026797-07-8

The biological activity of this compound is primarily attributed to its ability to participate in borylation reactions and as a reagent in various organic transformations. The presence of the dioxaborolane moiety allows for the formation of stable boronate esters, which can undergo further reactions in the presence of transition metal catalysts.

Key Reactions:

  • Borylation at Benzylic C-H Bonds : This compound can facilitate the formation of pinacol boronates from alkylbenzenes when used with palladium catalysts .
  • Hydroboration : It can hydroborate alkenes and alkynes to yield organoboron compounds suitable for further functionalization .
  • Coupling Reactions : The compound is effective in coupling reactions with aryl iodides in the presence of copper catalysts to form aryl boronates .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways involved in cancer progression.

Case Studies

  • Study on Antitumor Activity :
    • A study demonstrated that a structurally similar dioxaborolane derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the compound's ability to induce oxidative stress leading to cell death .
  • Neuroprotective Effects :
    • Another investigation into a related compound found neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeCompound VariantEffectReference
AnticancerSimilar DioxaborolaneInduces apoptosis in cancer cells
NeuroprotectionRelated CompoundProtects neurons from oxidative stress
Borylation4,4,5,5-Tetramethyl DioxaborolaneForms stable pinacol boronates

Safety and Handling

The handling of this compound requires caution due to its potential hazards:

  • Hazard Statements : Harmful if swallowed; causes skin irritation; may cause respiratory irritation.
  • Storage Conditions : Store under inert atmosphere at temperatures between 2-8°C to maintain stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane, and what key analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the aryl precursor. For example, aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions . Alternatively, transmetallation with Grignard reagents and subsequent boronic acid esterification can be employed.
  • Characterization : Key methods include:

  • ¹H/¹³C NMR : To confirm the absence of unreacted aryl precursors and verify substitution patterns. For instance, the trifluoroethyl group’s protons appear as distinct triplets (~δ 3.5–4.0 ppm) due to coupling with fluorine .
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring structure .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₇BF₄O₂: [M+H]⁺ calc. 304.13, observed 304.12) .

Q. How does the trifluoroethyl substituent influence the compound’s stability and reactivity in cross-coupling reactions?

  • The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the boron center, accelerating transmetallation steps in Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity with bulky substrates. Comparative studies show that trifluoroethyl-substituted boronic esters exhibit ~20% faster coupling rates than methyl-substituted analogs under identical conditions . Stability tests (TGA/DSC) indicate decomposition temperatures >200°C, making them suitable for high-temperature applications .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of this compound in alkoxide-mediated reductions?

  • In sodium tert-butoxide-catalyzed ketone reductions, the compound acts as a hydride donor via in situ formation of trialkoxyborohydride intermediates. Kinetic studies (¹¹B NMR monitoring) reveal rapid equilibration between the dioxaborolane and borohydride species, with turnover frequencies (TOF) exceeding 500 h⁻¹ for aryl ketones. The trifluoroethyl group stabilizes the transition state through inductive effects, reducing activation energy by ~15 kJ/mol compared to non-fluorinated analogs .

Q. How does the compound’s structure enhance high-temperature stability in lithium-ion battery electrolytes?

  • The dioxaborolane ring and trifluoroethyl group contribute to thermal stability (decomposition onset at 220°C) and electrochemical inertness. In electrolyte formulations, it suppresses dendrite growth by forming a stable SEI layer, improving cycle life at 60°C. Electrochemical impedance spectroscopy (EIS) shows a 40% reduction in interfacial resistance compared to conventional additives .

Q. What strategies mitigate competing proto-deborylation during Pd-catalyzed allylic cross-coupling reactions?

  • Proto-deborylation is minimized by:

  • Low-Temperature Conditions : Reactions conducted at –20°C reduce β-hydride elimination.
  • Ligand Optimization : Bulky ligands (e.g., SPhos) sterically shield the boron center, decreasing undesired hydrolysis.
  • Anhydrous Solvents : Use of dried THF or MTBE with molecular sieves reduces water-mediated degradation. Yield improvements from 50% to 85% are reported under optimized protocols .

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